![molecular formula C10H13NO2 B1267123 Benzoic acid, 4-[(1-methylethyl)amino]- CAS No. 121086-18-8](/img/structure/B1267123.png)

Benzoic acid, 4-[(1-methylethyl)amino]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

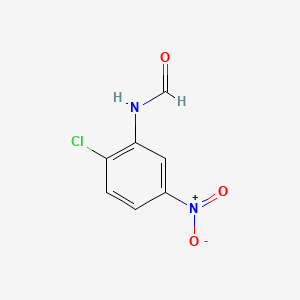

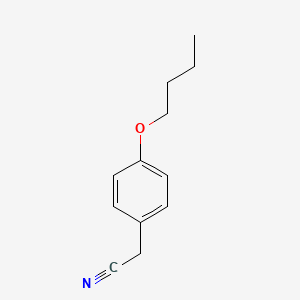

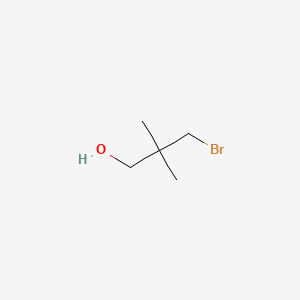

“Benzoic acid, 4-[(1-methylethyl)amino]-” is a chemical compound with the formula C10H13NO2 . It contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of “Benzoic acid, 4-[(1-methylethyl)amino]-” consists of a six-membered aromatic ring (benzoic acid) with a carboxylic acid group and a secondary amine group attached to it . The molecular weight of the compound is 179.2157 .Wissenschaftliche Forschungsanwendungen

Pharmacology

Application Summary

In pharmacology, this compound is explored for its potential therapeutic applications due to its structural versatility and ability to undergo substitutions, which makes it a valuable building block for pharmaceuticals .

Methods of Application

Researchers utilize various synthetic pathways to modify the compound’s structure, aiming to enhance its pharmacokinetic properties and therapeutic efficacy. This includes esterification and the creation of analogs with improved lipophilicity .

Results and Outcomes

Studies have shown that certain derivatives exhibit promising anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties, suggesting their potential as future therapeutic agents .

Biochemistry

Application Summary

In biochemistry, “4-[(propan-2-yl)amino]benzoic acid” plays a role as an intermediate in the synthesis of folate, which is crucial for DNA synthesis and replication in bacteria, plants, and fungi .

Methods of Application

The compound is synthesized through enzymatic reactions involving chorismate and is then converted into folate by additional enzymatic steps .

Results and Outcomes

The efficient synthesis of folate from this compound is vital for the survival and growth of various organisms, highlighting its importance in biochemical pathways .

Molecular Biology

Application Summary

In molecular biology, derivatives of “4-[(propan-2-yl)amino]benzoic acid” are used for UV light-induced covalent modification of biological targets, aiding in the study of protein interactions and functions .

Methods of Application

The compound is attached to ligands or pharmacophores, allowing for precise targeting and modification of specific proteins under UV light activation .

Results and Outcomes

This application has facilitated the identification and analysis of protein functions, contributing to a deeper understanding of cellular processes .

Organic Chemistry

Application Summary

Organic chemists utilize “4-[(propan-2-yl)amino]benzoic acid” derivatives in the synthesis of complex molecules, such as 1,3,5-triazine aminobenzoic acid derivatives, which have antimicrobial activity .

Methods of Application

Synthetic routes involve the selective substitution of functional groups on the triazine ring, followed by characterization techniques like FT-IR, NMR, and mass spectrometry .

Results and Outcomes

The synthesized molecules have shown significant antimicrobial activity against various bacterial strains, demonstrating the compound’s utility in creating new antimicrobial agents .

Industrial Chemistry

Application Summary

“4-[(propan-2-yl)amino]benzoic acid” is used in industrial chemistry for the synthesis of chemical probes and other multifunctional building blocks with applications in material science .

Methods of Application

The compound’s functional groups are exploited to create structures with specific properties, such as light-activated tags or synthetic handles for further chemical modifications .

Results and Outcomes

These industrial applications lead to the development of new materials and chemicals with tailored properties for various uses .

Environmental Science

Application Summary

In environmental science, the compound’s derivatives are studied for their potential to promote limited absorption and intracellular accumulation in organisms, which could impact nutrient cycling and bioavailability .

Methods of Application

Environmental scientists investigate the environmental fate and transport of these compounds, assessing their stability, degradation, and interaction with biological systems .

Results and Outcomes

Research in this field aims to understand the ecological impact of such compounds and their derivatives, informing environmental risk assessments and management strategies .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(propan-2-ylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGURDCUILNHQJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300807 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-[(1-methylethyl)amino]- | |

CAS RN |

121086-18-8 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)